

GNE-272: A Technical Guide to a Selective CBP/EP300 Bromodomain Inhibitor

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Compound of Interest

Compound Name: GNE-272
Cat. No.: B15572429

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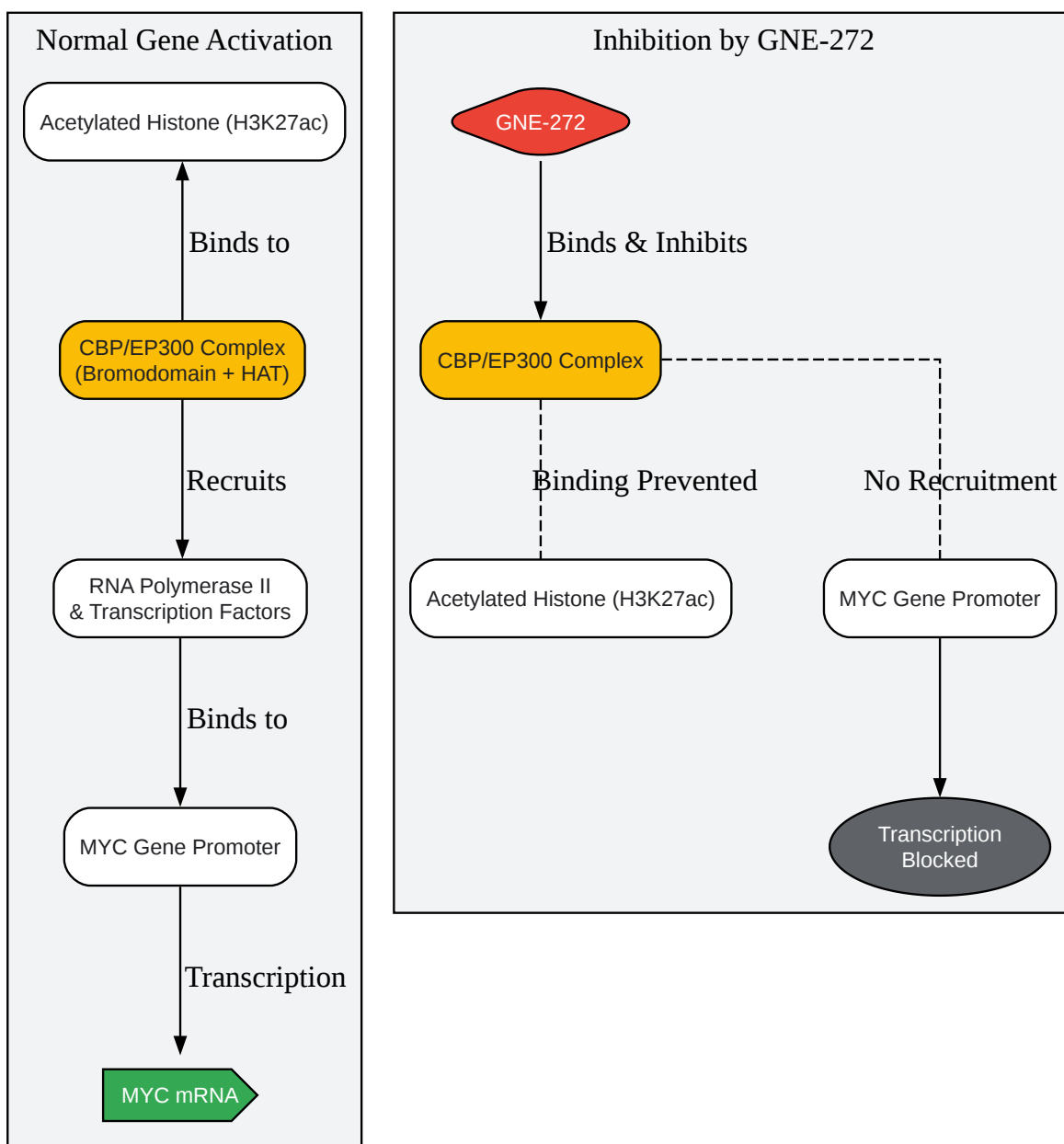
Abstract

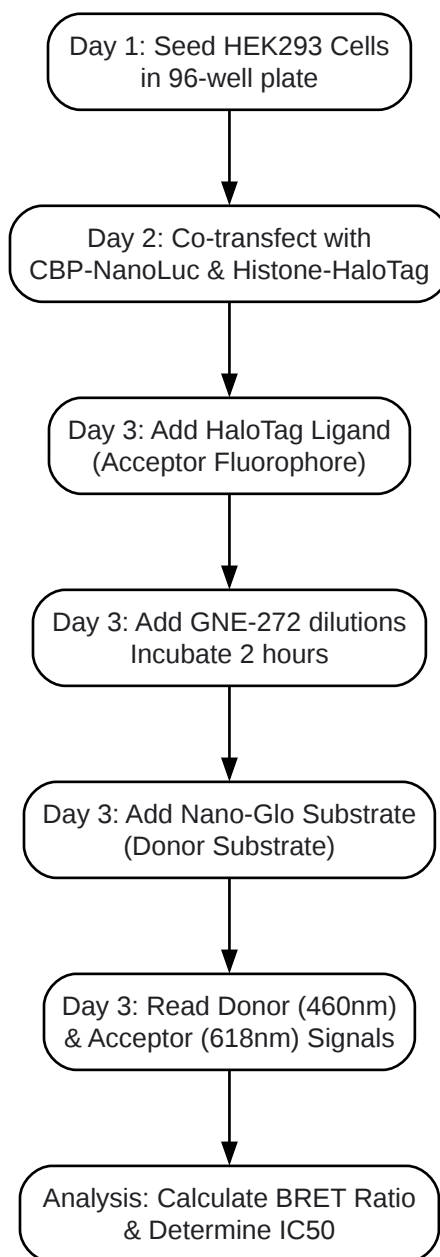
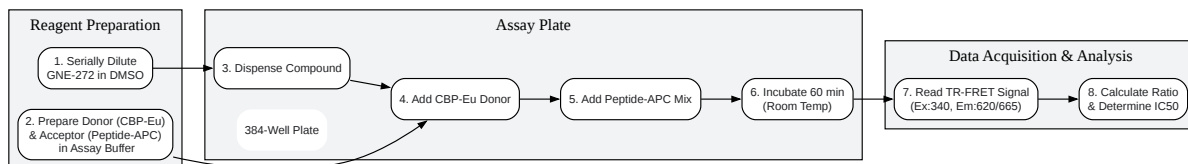
GNE-272 is a potent and highly selective small-molecule inhibitor that targets the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These proteins are critical regulators of gene expression, and their dysregulation is implicated in various diseases, particularly cancer. **GNE-272** functions by competitively binding to the acetyl-lysine binding pocket within the CBP/EP300 bromodomain, thereby preventing the recruitment of these co-activators to chromatin. This action leads to the selective downregulation of key oncogenes, most notably MYC, resulting in an antiproliferative effect in hematologic cancer models. This document provides a comprehensive technical overview of **GNE-272**, including its target profile, mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visual representations of its associated pathways and workflows.

Core Target and Mechanism of Action

The primary molecular target of **GNE-272** is the single bromodomain (BRD) of the transcriptional co-activators CBP and EP300.[1][2][3][4] CBP and EP300 are histone acetyltransferases (HATs) that play a pivotal role in chromatin remodeling and gene transcription. Their bromodomain acts as a "reader" module, specifically recognizing and binding to acetylated lysine residues (Kac) on histone tails and other proteins.[3] This interaction is crucial for tethering the CBP/EP300 transcriptional machinery to specific genomic loci, leading to the activation of target gene expression.

GNE-272 exerts its inhibitory effect by occupying the Kac-binding pocket of the CBP/EP300 bromodomain. This competitive inhibition prevents the bromodomain from engaging with acetylated histones, effectively displacing the CBP/EP300 complex from chromatin. The subsequent loss of this co-activator function at the promoters and enhancers of specific genes leads to a reduction in their transcription. A key downstream consequence of CBP/EP300 bromodomain inhibition by **GNE-272** is the potent and selective downregulation of the proto-oncogene MYC, which is a critical driver of cell proliferation and survival in many cancers. This mechanism underlies the observed anti-tumor activity of **GNE-272** in acute myeloid leukemia (AML) and other hematologic malignancies.





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